molecular formula C12H8N2O5 B5042850 N-(2-nitrophenyl)-6-oxopyran-3-carboxamide

N-(2-nitrophenyl)-6-oxopyran-3-carboxamide

Cat. No.: B5042850
M. Wt: 260.20 g/mol
InChI Key: SOIBGANNNPXZCM-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-6-oxopyran-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a nitrophenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-6-oxopyran-3-carboxamide typically involves the reaction of 2-nitroaniline with a suitable pyran derivative under specific conditions. One common method involves the condensation of 2-nitroaniline with 6-oxopyran-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)-6-oxopyran-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The compound can undergo oxidation reactions, where the pyran ring or the nitrophenyl group is oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Reduction: H2/Pd-C, NaBH4

    Substitution: Amines, thiols

    Oxidation: KMnO4, CrO3

Major Products Formed:

Scientific Research Applications

N-(2-nitrophenyl)-6-oxopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • N-(2-nitrophenyl)acetamide
  • N-(2-nitrophenyl)thiophene-3-carboxamide
  • N-(2-nitrophenyl)benzamide

Comparison: N-(2-nitrophenyl)-6-oxopyran-3-carboxamide is unique due to the presence of the pyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-(2-nitrophenyl)-6-oxopyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-11-6-5-8(7-19-11)12(16)13-9-3-1-2-4-10(9)14(17)18/h1-7H,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIBGANNNPXZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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